Schisandrin B (Sch B)
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13-/m0/s1 |
InChI Key |
RTZKSTLPRTWFEV-STQMWFEESA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various methods, including ultrasonic extraction and a combination of ultrasonic and microwave techniques. The macroporous resin method is often used to purify the extract .
Industrial Production Methods: Industrial production of Schisandrin B typically involves the extraction from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate Schisandrin B .
Chemical Reactions Analysis
Metabolic Pathways
Sch B undergoes extensive biotransformation, primarily involving cytochrome P450 (CYP)-catalyzed reactions. Key metabolic pathways include:
-
Demethylation of methoxy groups : The methoxy (OCH₃) groups on Sch B’s aromatic rings are progressively dealkylated, forming phenolic hydroxyl groups. This reaction is catalyzed by CYP enzymes and demethylases in red blood cells .
-
Hydroxylation : Oxygenation occurs at positions C4 and C11 of the molecule, yielding mono-oxygenated metabolites .
-
Ring opening : The five-membered ring structure undergoes cleavage, altering the molecular framework .
-
Glucuronidation : Metabolites are conjugated with glucuronic acid, enhancing water solubility for excretion .
| Reaction Type | Site/Position | Product/Outcome |
|---|---|---|
| Demethylation | OCH₃ groups | Phenolic hydroxyl moieties |
| Hydroxylation | C4/C11 | Mono-oxygenated derivatives |
| Ring opening | Five-membered ring | Structurally altered metabolites |
| Glucuronidation | Metabolites | Glucuronide-conjugated compounds |
Redox Cycling and ROS Production
Sch B’s metabolism generates reactive oxygen species (ROS) through redox cycling. The process involves:
-
Catechol formation : Demethylation of methylenedioxy groups yields catechol moieties .
-
Quinone formation : Catechol undergoes oxidation to form quinone intermediates .
-
Redox cycling : Quinone intermediates undergo repeated reduction-oxidation cycles, producing low-level ROS .
This ROS generation activates antioxidant defense pathways, contributing to Sch B’s hormetic effects .
Protein Interactions and Docking
While not direct chemical reactions, Sch B’s binding to cellular proteins is critical for its biological activity. Molecular docking studies reveal:
-
Cell cycle regulation : Sch B binds cyclin-dependent kinases (CDK2/4) and cyclins (D, E, A), inhibiting cell cycle progression .
-
Apoptotic signaling : Interactions with Bcl-2 family proteins (Bax, Bcl-2) and caspases modulate apoptosis .
| Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Residues Involved |
|---|---|---|
| Bax | -7.0 | GLN32, MET38, ALA42 |
| Bcl-2 | -8.1 | ARG106, LEU112, TYR308 |
| Caspase-3 | -6.42 | SER104, PHE142, ARG147 |
Key Findings
-
Metabolic diversity : Sch B’s biotransformation involves CYP-catalyzed demethylation, hydroxylation, and glucuronidation, yielding multiple metabolites .
-
ROS-mediated hormesis : Redox cycling during metabolism generates ROS, triggering antioxidant responses that protect against oxidative stress .
-
Targeted protein binding : Molecular docking highlights Sch B’s affinity for cell cycle regulators and apoptotic machinery, aligning with its antitumor effects .
Scientific Research Applications
Anticancer Properties
Schisandrin B exhibits potent antitumor effects across various cancer types, including lung, prostate, gastric, and breast cancers. The mechanisms through which Sch B exerts its anticancer effects include:
- Induction of Apoptosis : Sch B has been shown to promote apoptosis in cancer cells by modulating key regulatory proteins such as p53 and p21, leading to cell cycle arrest at different phases (G1/S and G2/M) .
- Inhibition of Cell Proliferation : Studies indicate that Sch B can inhibit the proliferation of prostate cancer cells (LNCaP and DU145) and cholangiocarcinoma cells by downregulating cyclin D1 and CDK4/6 .
- Regulation of Signaling Pathways : Sch B influences several signaling pathways involved in tumor progression, such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation .
Hepatoprotective Effects
Schisandrin B is recognized for its protective effects against liver damage caused by oxidative stress and inflammation. Key findings include:
- Protection Against Acetaminophen-Induced Injury : In animal models, Sch B has demonstrated significant hepatoprotective effects by enhancing the expression of heat-shock proteins (HSP27 and HSP70), which play a crucial role in cellular stress responses .
- Management of Non-Alcoholic Fatty Liver Disease : Recent research indicates that Sch B promotes hepatic lipophagy, thereby mitigating hepatic steatosis and potentially offering a therapeutic avenue for managing non-alcoholic fatty liver disease .
Neuroprotective Effects
The neuroprotective properties of Schisandrin B are particularly relevant in the context of neurodegenerative diseases:
- Alleviation of Amyloid Beta-Induced Toxicity : Sch B has been shown to improve cognitive function in models of Alzheimer's disease by reducing amyloid beta levels and upregulating autophagy markers such as HSP70 .
- Oxidative Stress Reduction : The compound effectively scavenges reactive oxygen species, thus protecting neuronal cells from oxidative damage .
Bone Health
Recent studies highlight the role of Schisandrin B in promoting bone health:
- Inhibition of Osteoclastogenesis : Sch B suppresses the formation and activity of osteoclasts, which are responsible for bone resorption. This action is mediated through the inhibition of inflammatory pathways and oxidative stress .
- Promotion of Osteoblast Differentiation : Research indicates that Sch B enhances the proliferation and differentiation of osteoblasts via the BMP2-SMADs-RUNX2-SP7 signaling pathway, which is crucial for bone formation .
Summary Table of Applications
Mechanism of Action
Schisandrin B exerts its effects through various molecular targets and pathways. It has been shown to activate the PI3K/Akt pathway and inhibit NOX2 expression, leading to reduced oxidative stress and inflammation . Additionally, Schisandrin B induces apoptosis in cancer cells by upregulating CHOP and promoting cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sch B belongs to a family of bioactive lignans in Schisandra chinensis, including Schisandrin A (Sch A), Schisandrin C (Sch C), Schisandrol B, and Gomisin A. Below is a detailed comparison of their structural features, biological activities, and therapeutic potentials.
Table 1: Structural and Functional Comparison of Schisandrin B and Analogues
Key Findings :
Structural Determinants of Activity :
- The methylenedioxy group (e.g., in Sch C) enhances antimicrobial activity by promoting interactions with microbial enzymes .
- Methoxy groups (e.g., in Sch B) favor antioxidant and anti-inflammatory effects via Nrf2 activation .
- Hydroxyl groups (e.g., in Sch A) correlate with anti-inflammatory activity but lower bioavailability due to reduced lipophilicity .
Antioxidant Capacity :
- Sch B outperforms Sch A and Schisandrol B in scavenging hydroxyl radicals, with efficacy exceeding vitamin C at equivalent concentrations . Its activation of Nrf2 upregulates SOD, catalase, and glutathione synthesis, critical for neuroprotection .
Anticancer Mechanisms :
- Sch B uniquely inhibits STAT3 in triple-negative breast cancer, inducing apoptosis and reversing doxorubicin resistance . Sch A and Sch C lack comparable STAT3-targeting effects.
- Sch B also downregulates cyclin E and CDK2 in prostate cancer, triggering S-phase arrest , whereas Sch C shows weaker antiproliferative effects .
It also crosses the blood-brain barrier efficiently, with peak brain concentrations at 120 minutes post-administration .
Cardioprotection :
- Sch B mitigates myocardial ischemia-reperfusion injury by enhancing mitochondrial ATP and glutathione levels, reducing ROS-mediated damage . Schisandrol B exhibits minimal cardioprotective activity .
Table 2: Comparative Pharmacokinetic Properties
Q & A
Q. What experimental models are commonly used to study Schisandrin B's antioxidant and anti-inflammatory mechanisms?
Answer:
- In vitro models : Use cell lines such as RAW 264.7 macrophages (for inflammation) or neuronal cells (e.g., N2a/Swe cells) to assess ROS inhibition and kinase modulation (e.g., JNK, p38) via Western blotting .
- In vivo models : Rodent models of oxidative stress (e.g., LPS-induced inflammation) or cancer xenografts to evaluate Sch B's systemic effects. Ensure controls include vehicle and positive controls (e.g., N-acetylcysteine for antioxidants) .
- Key parameters : Measure biomarkers like SOD, CAT, and GPx activity, alongside cytokine levels (TNF-α, IL-6) .
Q. How should researchers design dose-response experiments for Schisandrin B?
Answer:
- Range selection : Start with literature-based doses (e.g., 5–50 μM in vitro; 10–100 mg/kg in vivo) and adjust based on pilot studies .
- Variables : Include at least five concentrations with triplicates. Normalize data to vehicle controls and account for solvent toxicity (e.g., DMSO ≤0.1%) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) and report effect sizes. For null results (e.g., no change in N2a/Swe cell viability), validate assay sensitivity via positive controls .
Q. What are the best practices for characterizing Schisandrin B's purity and stability in experimental setups?
Answer:
- Analytical methods : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to certified standards. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) .
- Purity thresholds : Require ≥95% purity for biological assays. Document batch-specific variability in supplementary materials .
Advanced Research Questions
Q. How can contradictory findings about Schisandrin B's efficacy across cancer models be resolved?
Answer:
- Case example : Sch B inhibits STAT3 in prostate cancer (LNCaP/DU145 cells) but shows no activity in N2a/Swe cells.
- Methodological reconciliation :
- Compare cell-specific signaling contexts (e.g., androgen receptor status in prostate cancer vs. neuronal pathways in N2a cells ).
- Use phosphoproteomics to map Sch B's target engagement across models .
Q. What strategies optimize Schisandrin B's bioavailability in preclinical pharmacokinetic studies?
Answer:
- Formulation : Test nano-encapsulation (e.g., liposomes) to enhance solubility. Monitor plasma concentrations via LC-MS/MS .
- ADME profiling : Assess liver microsomal stability and CYP450 interactions. For tissue distribution, use radiolabeled Sch B in rodents .
- Key metabolites : Quantify acetic/propionic acid levels in fecal samples to evaluate gut microbiota-mediated metabolism .
Q. How should researchers address ethical and reproducibility challenges in Schisandrin B studies?
Answer:
- Ethical compliance : Follow ARRIVE guidelines for in vivo work, including humane endpoints and sample-size justification to minimize animal use .
- Reprodubility measures :
- Publish raw datasets (e.g., NMR spectra, cell viability curves) in supplementary files .
- Use open-access platforms like SciFinder to cross-validate chemical data .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing Schisandrin B's dual role in pro-survival vs. pro-apoptotic signaling?
Answer:
- Multivariate analysis : Apply pathway enrichment tools (e.g., GSEA) to RNA-seq data from Sch B-treated cells.
- Dose-dependent effects : Use linear mixed models to separate cytotoxic (high-dose) vs. cytoprotective (low-dose) responses .
- Null result reporting : If Sch B shows no effect (e.g., in MTT assays), confirm assay sensitivity and explore alternative mechanisms (e.g., autophagy modulation) .
Q. How can researchers validate Schisandrin B's multi-target effects in the JAK/STAT and MAPK pathways?
Answer:
- Kinase profiling : Screen Sch B against kinase libraries (e.g., Eurofins) to identify off-target interactions.
- Genetic validation : Use siRNA knockdown (e.g., STAT3, c-Raf) in rescue experiments .
- Computational modeling : Perform molecular docking with AutoDock Vina to predict binding affinities for STAT3 vs. MEK .
Tables of Key Findings
Q. Guidance for Further Research :
- Literature reviews : Prioritize PubMed and SciFinder for mechanistic studies .
- Funding alignment : Align projects with grants focusing on natural product pharmacology (e.g., NIH R01 mechanisms) .
- Collaboration : Partner with synthetic chemists to explore Sch B derivatives with improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
